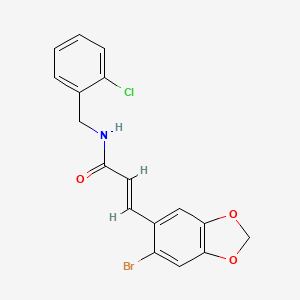![molecular formula C13H8F3N5O B2417349 N-(pyrazolo[1,5-a]pyrimidin-6-yl)-6-(trifluoromethyl)nicotinamide CAS No. 2034504-37-3](/img/structure/B2417349.png)
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-6-(trifluoromethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-6-(trifluoromethyl)nicotinamide is a synthetic organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a trifluoromethyl group and a nicotinamide moiety suggests that this compound may have unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrazolo[1,5-a]pyrimidin-6-yl)-6-(trifluoromethyl)nicotinamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with nicotinamide: The final step may involve coupling the pyrazolopyrimidine intermediate with nicotinamide using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a therapeutic agent due to its biological activity.
Industry: Applications in the development of agrochemicals, pharmaceuticals, and materials science.
Mécanisme D'action
The mechanism of action of N-(pyrazolo[1,5-a]pyrimidin-6-yl)-6-(trifluoromethyl)nicotinamide likely involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group may enhance the compound’s binding affinity and stability, while the nicotinamide moiety may facilitate interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolopyrimidines: Compounds with similar core structures but different substituents.
Trifluoromethylated Compounds: Compounds with a trifluoromethyl group that exhibit unique chemical and biological properties.
Nicotinamide Derivatives: Compounds containing the nicotinamide moiety with various biological activities.
Uniqueness
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-6-(trifluoromethyl)nicotinamide is unique due to the combination of its pyrazolopyrimidine core, trifluoromethyl group, and nicotinamide moiety. This combination may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
IUPAC Name |
N-pyrazolo[1,5-a]pyrimidin-6-yl-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N5O/c14-13(15,16)10-2-1-8(5-17-10)12(22)20-9-6-18-11-3-4-19-21(11)7-9/h1-7H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNCBHCCMCSWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NC2=CN3C(=CC=N3)N=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((4-chlorophenyl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2417268.png)

![N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2417271.png)

![5-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2417274.png)
![2-(3-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2417276.png)

![2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde](/img/structure/B2417279.png)
![N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)-N'-phenylurea](/img/structure/B2417283.png)
![9-((4-(4-fluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2417284.png)

![6-{5-benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine](/img/structure/B2417286.png)


